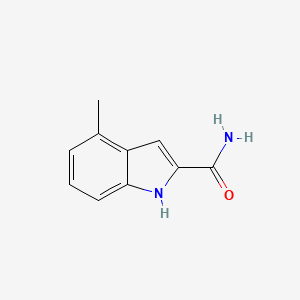
5-Bromo-2-isothiocyanato-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-isothiocyanato-3-nitropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, isothiocyanate, and nitro functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isothiocyanato-3-nitropyridine typically involves the following steps:
Starting Material: The synthesis begins with 5-Bromo-2-nitropyridine.
Isothiocyanation: The introduction of the isothiocyanate group is achieved by reacting 5-Bromo-2-nitropyridine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent decomposition.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents like thiophosgene.
化学反応の分析
Types of Reactions
5-Bromo-2-isothiocyanato-3-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Cyclization: The isothiocyanate group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Cyclization: Bases like sodium hydroxide or potassium carbonate in aprotic solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 5-Bromo-2-amino-3-nitropyridine.
Cyclization: Formation of various heterocyclic compounds depending on the reaction conditions.
科学的研究の応用
5-Bromo-2-isothiocyanato-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is a valuable building block in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 5-Bromo-2-isothiocyanato-3-nitropyridine involves its functional groups:
Isothiocyanate Group: This group can react with nucleophiles such as amines and thiols, forming covalent bonds with proteins and enzymes, thereby inhibiting their activity.
Nitro Group: The nitro group can undergo reduction to form an amino group, which can further participate in hydrogen bonding and electrostatic interactions with biological targets.
Bromine Atom: The bromine atom can be involved in halogen bonding, influencing the compound’s binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
5-Bromo-2-nitropyridine: Lacks the isothiocyanate group, making it less reactive in certain nucleophilic substitution reactions.
2-Bromo-5-nitropyridine: Similar structure but different positioning of functional groups, leading to different reactivity and applications.
5-Bromo-2-methoxy-3-nitropyridine: Contains a methoxy group instead of an isothiocyanate group, affecting its chemical properties and applications.
Uniqueness
5-Bromo-2-isothiocyanato-3-nitropyridine is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in synthetic chemistry and various research applications.
特性
分子式 |
C6H2BrN3O2S |
|---|---|
分子量 |
260.07 g/mol |
IUPAC名 |
5-bromo-2-isothiocyanato-3-nitropyridine |
InChI |
InChI=1S/C6H2BrN3O2S/c7-4-1-5(10(11)12)6(8-2-4)9-3-13/h1-2H |
InChIキー |
MVKDQRPEJZNURG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N=C=S)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline](/img/structure/B13678955.png)


![2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13678963.png)


![Methyl (R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-(Methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13678987.png)


![2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate](/img/structure/B13679001.png)


